molecular formula C19H17ClN2O3S2 B2932749 Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate CAS No. 613227-82-0

Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate

Cat. No.: B2932749
CAS No.: 613227-82-0
M. Wt: 420.93
InChI Key: JTMRNABFKGAYES-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-diazatricyclo ring system, and a sulfanyl acetate moiety

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-25-15(23)10-26-19-21-17-16(13-4-2-3-5-14(13)27-17)18(24)22(19)12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRNABFKGAYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl derivative, followed by the formation of the thia-diazatricyclo ring system through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate can be compared with similar compounds such as:

Biological Activity

Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate, with CAS number 613227-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H17ClN2O3S2
  • Molecular Weight : 420.93 g/mol
  • Structure : The compound features a complex tricyclic structure with a thiazole moiety and a chlorophenyl group, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown activity against CDK2, which plays a crucial role in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : Compounds with structural similarities have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)Mechanism
MCF-712CDK inhibition
HCT11615Induction of apoptosis

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Bacterial Inhibition : It has shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml for Staphylococcus aureus .
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus0.24
Escherichia coli3.9

Case Studies

  • Study on Anticancer Effects : A study published in Molecular Cancer Therapeutics demonstrated that the compound effectively inhibited the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations while sparing normal cells from cytotoxic effects .
  • Antimicrobial Efficacy Research : Another study highlighted the compound's ability to disrupt bacterial cell membranes leading to cell death, supporting its potential as an antimicrobial agent in clinical settings .

Q & A

Q. What statistical approaches reconcile variability in synthetic yield across replicate experiments?

  • Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst loading, solvent purity). Use Bayesian regression to model uncertainty in parameter interactions. ’s factorial design principles recommend blocking experiments to control for batch effects (e.g., reagent lot variability) .

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